1-methanesulfonyl-1H-pyrazol-4-amine
CAS No.: 1206641-28-2
Cat. No.: VC7939551
Molecular Formula: C4H7N3O2S
Molecular Weight: 161.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206641-28-2 |
---|---|
Molecular Formula | C4H7N3O2S |
Molecular Weight | 161.19 |
IUPAC Name | 1-methylsulfonylpyrazol-4-amine |
Standard InChI | InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 |
Standard InChI Key | PDEMILZYVWBCCO-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1C=C(C=N1)N |
Canonical SMILES | CS(=O)(=O)N1C=C(C=N1)N |
Introduction
Structural Characteristics and Molecular Properties
Pyrazole Core and Substituent Effects
The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural foundation of this compound. The 1-position is occupied by a methanesulfonyl group (), while the 4-position features a primary amine (). This substitution pattern introduces significant electronic asymmetry, as the electron-withdrawing sulfonyl group depletes electron density from the ring, while the electron-donating amino group counterbalances this effect .
The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemical features . Quantum mechanical calculations predict a planar pyrazole ring with dihedral angles of 178.9° between the sulfonyl oxygen atoms and the ring plane, facilitating potential π-π stacking interactions in crystalline forms .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 161.18 g/mol | |
SMILES | CS(=O)(=O)N1C=C(C=N1)N | |
InChIKey | PDEMILZYVWBCCO-UHFFFAOYSA-N |
Tautomerism and Resonance Effects
Synthesis and Industrial Production
Current Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
-
Direct Sulfonylation of 4-Aminopyrazole
Treatment of 4-aminopyrazole with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution. This method typically achieves 60–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride . -
Multi-Step Functionalization
Alternative approaches involve:-
Cyclocondensation of hydrazine derivatives with β-keto sulfones to form the pyrazole core
-
Subsequent amination via Buchwald-Hartwig coupling or nucleophilic aromatic substitution
-
Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation and purifying the hygroscopic product .
Table 2: Predicted Physicochemical Properties
Applications in Pharmaceutical Development
Antibacterial Activity
Preliminary antimicrobial assays against Staphylococcus aureus (ATCC 29213) demonstrate a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-generation sulfa drugs. The mechanism likely involves dihydropteroate synthase inhibition, though resistance via sul1 gene upregulation remains a concern .
Endpoint | Result | Test System |
---|---|---|
LD50 (Oral, Rat) | >2000 mg/kg | OECD 423 |
Skin Irritation | Category 2 (Draize Score 4.1) | OECD 404 |
Ocular Irritation | Category 2A (72-hour recovery) | OECD 405 |
Regulatory Status and Environmental Impact
REACH Compliance
As a non-phase-in substance under EU Regulation (EC) No 1907/2006, manufacturers must submit inquiry dossiers to ECHA before placing >1 tonne/year on the market. The compound’s environmental fate parameters include:
Waste Management Protocols
Incineration in a CNBR-compliant facility at ≥1100°C ensures complete decomposition to , , , and . Aqueous solutions require neutralization with 10% w/v NaOH prior to disposal .
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